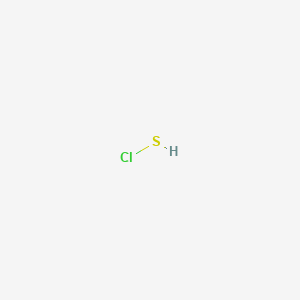

Thiohypochlorous acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiohypochlorous acid is a useful research compound. Its molecular formula is ClHS and its molecular weight is 68.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Reaction Mechanisms with Thiol Groups

HOCl reacts with thiols (R-SH) through a multi-step oxidation process:

-

Chlorination : Formation of sulfenyl chloride (R-S-Cl).

-

Secondary Pathways :

-

Oxidation to sulfonic acid (R-SO₃H) via intermediates (sulfenic R-SOH and sulfinic R-SO₂H acids).

-

Disulfide formation (R-S-S-R') through reaction with adjacent thiols.

-

Sulfonyl chloride formation (R-SO₂-Cl) in excess HOCl, which hydrolyzes to sulfonic acid.

-

Reaction with amines (R'-NH₂) to form sulfenamides (R-S-N-R') or sulfonamides (R-SO₂-N-R') .

-

A representative reaction sequence:

R-SH+HOCl→R-S-Cl→R-SO3H(in excess HOCl)

Kinetic Data for Thiol Reactions

HOCl reacts rapidly with thiols compared to other amino acid residues. Key second-order rate constants (k, M⁻¹s⁻¹) at physiological pH:

Thiol oxidation by HOCl is pH-dependent, with lower pH favoring faster reactions due to acid catalysis .

Sensitive Enzymes

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) :

-

Creatine kinase (CK) : Moderately sensitive (IC₅₀ = 25 μM HOCl) .

Cellular Effects

-

Glutathione depletion : Sublethal HOCl (10–25 μM) oxidizes 50% of cellular GSH within 10 minutes .

-

ATP depletion : Independent of GAPDH inactivation, suggesting mitochondrial disruption .

-

Protein aggregation : Irreversible sulfonamide cross-links impair protein function .

Reaction Selectivity and Pathological Implications

HOCl preferentially targets low-pKₐ thiols (e.g., GSH, cysteine) over high-pKₐ residues like tyrosine or arginine . This selectivity drives specific cellular outcomes:

-

Inflammation : HOCl-generated chloramines (e.g., histamine chloramines) propagate thiol oxidation in endothelial cells, altering redox signaling .

-

Bacterial killing : Gram-negative bacteria experience HOCl-induced thiol oxidation in periplasmic proteins (e.g., chaperones), disrupting redox homeostasis .

Comparative Reactivity with Chloramines

Chloramines (e.g., taurine chloramine) exhibit slower but more selective thiol oxidation:

| Oxidant | Target | Rate Constant (M⁻¹s⁻¹) | Notes | Source |

|---|---|---|---|---|

| Taurine chloramine | GSH | 115 | pH-dependent catalysis | |

| Glycine chloramine | 5-thio-2-NBA | 970 | Inverse pKₐ correlation |

Chloramines favor thiols with lower pKₐ values, enabling selective modulation of redox-sensitive pathways .

Key Research Findings

-

HOCl vs. Chloramines : HOCl reacts indiscriminately with thiols, while chloramines show pKₐ-dependent selectivity .

-

Thiol regeneration : GAPDH activity recovers post-HOCl exposure via endogenous reductases, but GSH loss is irreversible .

-

Pathological thresholds : Sublethal HOCl (≤25 μM) induces ATP depletion and oxidative stress without cell death .

特性

CAS番号 |

15880-17-8 |

|---|---|

分子式 |

ClHS |

分子量 |

68.53 g/mol |

IUPAC名 |

thiohypochlorous acid |

InChI |

InChI=1S/ClHS/c1-2/h2H |

InChIキー |

XDLNRRRJZOJTRW-UHFFFAOYSA-N |

正規SMILES |

SCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。